1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Overview
Description
1-(3-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function and leading to physiological changes .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules, thereby altering their function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been shown to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the known effects of similar compounds, it’s likely that it could influence a variety of cellular processes, potentially leading to changes in cell growth, differentiation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including the presence of other drugs, the individual’s metabolic rate, and the state of their immune system.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-2-4-13(9-12)11-19-16-7-5-15(18(21)22)10-14(16)6-8-17(19)20/h2-5,7,9-10H,6,8,11H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFUFCIIOSEQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)CCC3=C2C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.